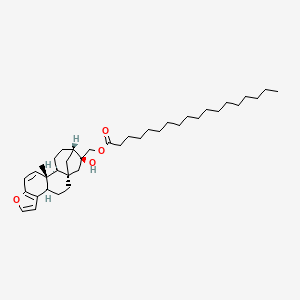
Kahweol stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kahweol stearate is a diterpenoid ester found in coffee, specifically in the beans of Coffea arabica and Coffea canephora. It is known for its various biological activities, including anti-inflammatory, anticancer, and antiangiogenic properties . This compound is one of the several diterpene esters present in coffee, which also includes cafestol esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kahweol stearate can be synthesized through esterification of kahweol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, this compound is extracted from coffee beans using methods such as ultrasound-assisted extraction followed by high-performance liquid chromatography (HPLC). The extraction process involves the use of solvents like diethyl ether to isolate the diterpene esters from the coffee beans .
Chemical Reactions Analysis
Types of Reactions: Kahweol stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kahweol quinone derivatives.
Reduction: Reduction of this compound can yield kahweol alcohol.
Substitution: Esterification reactions can lead to the formation of different kahweol esters by substituting the stearic acid with other fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Kahweol quinone derivatives.
Reduction: Kahweol alcohol.
Substitution: Various kahweol esters such as kahweol palmitate, kahweol oleate, and kahweol linoleate.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of diterpenoid esters in different chemical reactions.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and other diseases.
Industry: Used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Kahweol stearate exerts its effects through several molecular mechanisms:
Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor kappa B (NF-κB) pathway.
Antioxidant: Increases the levels of glutathione (GSH), a key antioxidant, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Kahweol stearate is similar to other diterpenoid esters found in coffee, such as:
- Cafestol stearate
- Kahweol palmitate
- Kahweol oleate
- Kahweol linoleate
- Cafestol palmitate
- Cafestol oleate
- Cafestol linoleate
Uniqueness: this compound is unique due to its specific combination of biological activities, including its potent anti-inflammatory, anticancer, and antiangiogenic properties. While other diterpenoid esters like cafestol stearate also exhibit similar activities, this compound’s distinct molecular structure, particularly the presence of a conjugated double bond on the furan ring, contributes to its unique pharmacological profile .
Properties
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNJPOJIQNIFK-BXOACLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














